![molecular formula C16H23N3O3S B13562374 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyclopentanecarbonyl chloride to form the cyclopentanecarbonylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Aniline: Finally, the sulfonylated intermediate is coupled with aniline under specific conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process is scaled up from laboratory methods to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]aniline
- 3-[(4-Cyclohexylpiperazin-1-yl)sulfonyl]aniline
- 3-[(4-Cyclopropylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is unique due to its specific cyclopentanecarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H23N3O3S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[4-(3-aminophenyl)sulfonylpiperazin-1-yl]-cyclopentylmethanone |
InChI |
InChI=1S/C16H23N3O3S/c17-14-6-3-7-15(12-14)23(21,22)19-10-8-18(9-11-19)16(20)13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11,17H2 |
Clé InChI |
KBFJPYWQPJUAPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


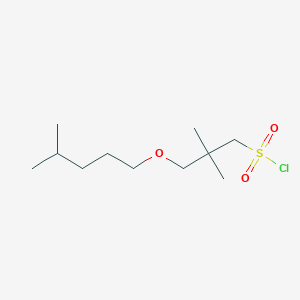

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)
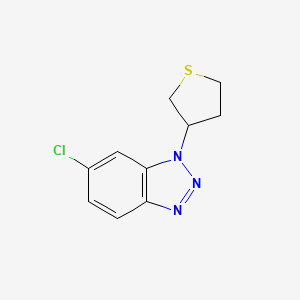
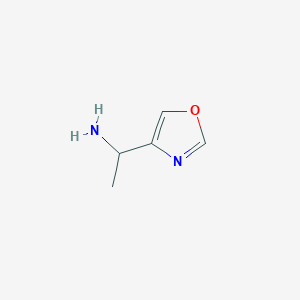


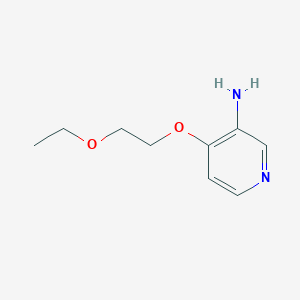
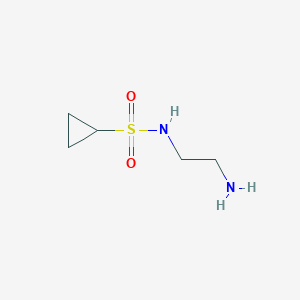
![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)

![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)
